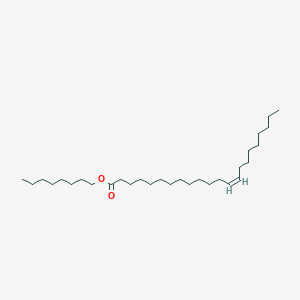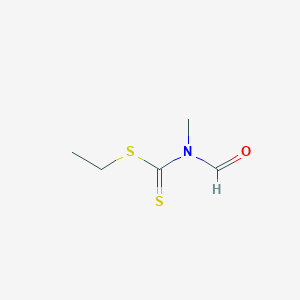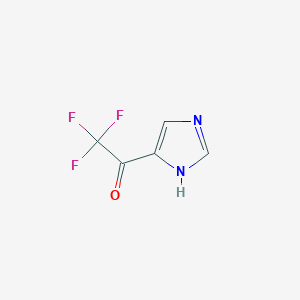
1-Methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil (also known as MFAU) is a nucleoside analogue that has been studied for its potential use in cancer treatment. It is a modified version of the nucleoside uracil, which is a building block of RNA and DNA. MFAU has been shown to have antitumor activity in preclinical studies, making it a promising candidate for further research.
Mecanismo De Acción
MFAU acts by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, MFAU prevents the production of new DNA, leading to cell death. MFAU has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
MFAU has been shown to have a number of biochemical and physiological effects. In addition to inhibiting thymidylate synthase, MFAU has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. MFAU has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFAU has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying DNA synthesis and cell death pathways. MFAU is also relatively stable and easy to handle in the laboratory. However, MFAU has some limitations as well. It is a toxic compound that can be hazardous to handle, and its antitumor activity has only been demonstrated in preclinical studies.
Direcciones Futuras
There are several potential future directions for research on MFAU. One area of interest is the development of new analogues with improved antitumor activity and reduced toxicity. Another area of interest is the development of combination therapies that include MFAU, either with other nucleoside analogues or with other cancer treatments such as immunotherapy. Finally, further research is needed to better understand the mechanism of action of MFAU and its potential role in cancer treatment.
Métodos De Síntesis
MFAU can be synthesized through a multistep process starting with the reaction of 2-deoxy-2-fluoroarabinofuranose with uracil. The resulting intermediate is then reacted with methyl iodide to produce MFAU. The synthesis of MFAU has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
MFAU has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in preclinical studies, including inhibition of tumor growth and induction of apoptosis (programmed cell death) in cancer cells. MFAU has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
Número CAS |
110419-25-5 |
|---|---|
Nombre del producto |
1-Methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil |
Fórmula molecular |
C10H13FN2O5 |
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
5-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-13-2-4(9(16)12-10(13)17)8-6(11)7(15)5(3-14)18-8/h2,5-8,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,8?/m1/s1 |
Clave InChI |
BBEYIFXNCKMITQ-MOMMNUENSA-N |
SMILES isomérico |
CN1C=C(C(=O)NC1=O)C2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
SMILES canónico |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Sinónimos |
1-methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil 5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1-methyluracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





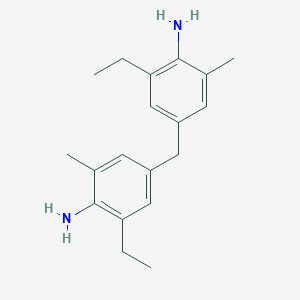


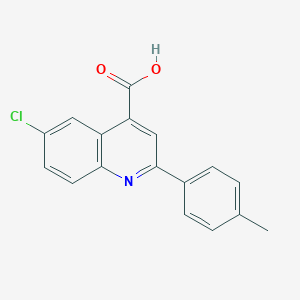
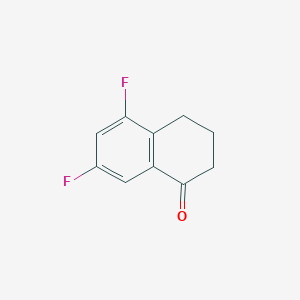
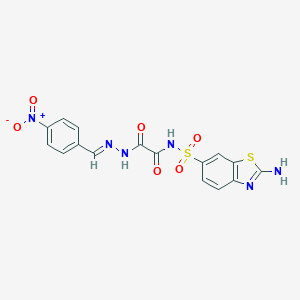

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
